S-isobutyl 2-Methylpropane-1-sulfinothioate
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Overview
Description
S-isobutyl 2-Methylpropane-1-sulfinothioate: is a chemical compound with the molecular formula C8H18OS2 and a molecular weight of 194.36 g/mol . This compound is primarily used in research and development settings and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-isobutyl 2-Methylpropane-1-sulfinothioate typically involves the oxidation of disulfides to thiolsulfinates. One method involves using hydrogen peroxide and a cyclic seleninate ester catalyst . This process is valuable due to its mild conditions and the ability to produce thiolsulfinates as the principal products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: S-isobutyl 2-Methylpropane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiolsulfinates.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cyclic seleninate ester catalysts are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Different nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Thiolsulfinates: Formed during oxidation reactions.
Reduced Sulfur Compounds: Formed during reduction reactions.
Scientific Research Applications
Chemistry: S-isobutyl 2-Methylpropane-1-sulfinothioate is used in organic synthesis and as a reagent in various chemical reactions .
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. It may have uses in developing new pharmaceuticals and studying biological pathways involving sulfur compounds.
Industry: In industrial settings, this compound can be used in the synthesis of other chemicals and as an intermediate in various production processes .
Mechanism of Action
The mechanism by which S-isobutyl 2-Methylpropane-1-sulfinothioate exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, making it useful in various chemical processes .
Comparison with Similar Compounds
®-2-Methylpropane-2-sulfinamide: Another sulfur-containing compound with similar reactivity.
Isobutylene: A hydrocarbon with a similar structure but different chemical properties.
Uniqueness: S-isobutyl 2-Methylpropane-1-sulfinothioate is unique due to its specific functional groups and reactivity, making it valuable in specialized chemical reactions and research applications .
Properties
Molecular Formula |
C8H18OS2 |
---|---|
Molecular Weight |
194.4 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylsulfinylsulfanyl)propane |
InChI |
InChI=1S/C8H18OS2/c1-7(2)5-10-11(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
OMSCVCYVENVLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSS(=O)CC(C)C |
Origin of Product |
United States |
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